Almorexant

Descripción

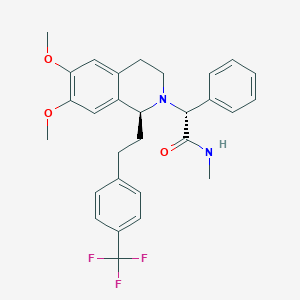

Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-[(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31F3N2O3/c1-33-28(35)27(20-7-5-4-6-8-20)34-16-15-21-17-25(36-2)26(37-3)18-23(21)24(34)14-11-19-9-12-22(13-10-19)29(30,31)32/h4-10,12-13,17-18,24,27H,11,14-16H2,1-3H3,(H,33,35)/t24-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKMACHNQISHMDN-RPLLCQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@@H]2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801007352 | |

| Record name | Almorexant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801007352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871224-64-5, 913358-93-7 | |

| Record name | Almorexant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871224-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Almorexant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871224645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Almorexant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06673 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Almorexant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801007352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Almorexant hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALMOREXANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KCW39P2EI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Almorexant's Mechanism of Action on Orexin Receptors: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Almorexant (ACT-078573) is a competitive dual orexin receptor antagonist (DORA) that targets both the orexin-1 (OX1R) and orexin-2 (OX2R) receptors. By competitively blocking the binding of the endogenous neuropeptides orexin-A and orexin-B, this compound inhibits the downstream signaling cascades responsible for promoting and sustaining wakefulness. Its primary mechanism involves the prevention of Gq-protein-coupled activation of phospholipase C and the subsequent mobilization of intracellular calcium. Notably, this compound exhibits complex binding kinetics, characterized by a particularly slow dissociation rate from the OX2R, which contributes to a prolonged duration of action and a functional selectivity for OX2R under equilibrium conditions. This guide provides an in-depth examination of the molecular interactions, signaling pathways, and experimental methodologies used to characterize the mechanism of action of this compound. Although its clinical development was discontinued due to safety concerns regarding elevated liver enzymes, the study of this compound has been foundational to understanding the therapeutic potential of orexin system modulation.[1][2][3][4]

Core Mechanism: Competitive Antagonism at Orexin Receptors

This compound functions as a competitive antagonist at both OX1 and OX2 receptors.[1] This means it reversibly binds to the same site as the endogenous ligands, orexin-A and orexin-B, preventing them from activating the receptor. The orexin system is a critical regulator of wakefulness, and its neurons, located in the lateral hypothalamus, project widely throughout the brain to promote arousal.[5] By blocking these receptors, this compound effectively dampens this wake-promoting signal, thereby facilitating the transition to and maintenance of sleep.

The in-vivo sleep-promoting effects of this compound are primarily mediated through its antagonism of the OX2R.[5][6][7] Studies in knockout mice have demonstrated that while antagonism of OX2R is sufficient to induce sleep, the inhibition of OX1R is not necessary for this effect.[5][8]

Molecular Binding and Functional Potency

The efficacy of this compound is defined by its binding affinity (K_i_ or K_d_) and its functional inhibitory potency (IC_50_). This compound demonstrates high affinity for both human orexin receptors, with a slightly higher affinity for OX2R.

Data Presentation: Binding Affinity & Functional Antagonism

The following tables summarize the quantitative data for this compound's interaction with human orexin receptors.

Table 1: Binding Affinity of this compound

| Parameter | Receptor | Value (nM) | Radioligand Used | Source |

|---|---|---|---|---|

| K_d_ | hOX1R | 1.3 | [³H]this compound | [9] |

| K_d_ | hOX2R | 0.17 | [³H]this compound | [9] |

| pK_i_ (K_i_) | hOX2R | 8.0 (10 nM) | [³H]-EMPA |[10][11] |

Table 2: Functional Antagonism of this compound (Calcium Flux Assay)

| Parameter | Receptor | Agonist | Value (IC_50_ in nM) | Source |

|---|---|---|---|---|

| IC_50_ | hOX1R | Orexin-A | 191 ± 12 | [12] |

| IC_50_ | hOX2R | Orexin-B | 332 ± 13 |[12] |

A key characteristic of this compound is its kinetic profile. It exhibits a very slow dissociation rate (k_off_) from the receptors, particularly OX2R (k_off_ = 0.005 min⁻¹).[10][11] This slow-off rate means that under non-equilibrium conditions, it acts as a dual antagonist, but with prolonged exposure, as equilibrium is reached, it becomes functionally more selective for OX2R.[5][6][13] This prolonged receptor occupancy may contribute to its long duration of action and can make it behave as a pseudo-irreversible antagonist in certain functional assays.[1][10]

Inhibition of Downstream Signaling Pathways

Orexin receptors are G-protein-coupled receptors (GPCRs) that promiscuously couple to several G-protein families, most notably the Gq/11 subclass.[14][15][16] The binding of orexin-A or orexin-B initiates a canonical signaling cascade that this compound directly inhibits.

The primary pathway is as follows:

-

Receptor Activation: Orexin peptide binds to OX1R or OX2R.

-

G-Protein Coupling: The receptor activates the Gq heterotrimeric G-protein.[16]

-

PLC Activation: The α-subunit of Gq activates phospholipase C (PLC).[14][15]

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[15]

-

Calcium Mobilization: IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytosol.[14][15] This increase in cytosolic Ca²⁺ is a primary functional consequence of orexin receptor activation.

-

Cellular Response: The rise in Ca²⁺ and DAG activates various downstream effectors, including protein kinase C (PKC) and other kinases like ERK1/2, leading to neuronal excitation.[14]

This compound, by competitively occupying the orexin binding site, prevents the initial receptor activation step, thereby blocking the entire downstream cascade and preventing the mobilization of intracellular Ca²⁺.[1]

Experimental Protocols

The characterization of this compound's mechanism of action relies on standardized in-vitro assays.

Radioligand Binding Assay (Competitive)

This assay quantifies the affinity of this compound for orexin receptors by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Membranes are prepared from cell lines (e.g., CHO, HEK293) stably expressing the human OX1R or OX2R.[17]

-

Incubation: The cell membranes are incubated in a buffer solution containing:

-

Equilibration: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient duration to reach binding equilibrium.[17]

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.[17]

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC_50_ (concentration of this compound that displaces 50% of the radioligand) is determined. The IC_50_ is then converted to a binding affinity constant (K_i_) using the Cheng-Prusoff equation.[7]

Calcium Flux Functional Assay

This cell-based assay measures this compound's ability to inhibit the increase in intracellular calcium triggered by an orexin agonist.

Methodology:

-

Cell Culture: CHO or HEK293 cells stably expressing hOX1R or hOX2R are seeded into microplates (e.g., 96- or 384-well) and cultured overnight.[18]

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).[18][19] The dye crosses the cell membrane, and once inside, it is cleaved by intracellular esterases into its active, membrane-impermeable form. The fluorescence intensity of the dye increases dramatically upon binding to Ca²⁺.

-

Antagonist Incubation: The cells are pre-incubated with varying concentrations of this compound for a set period (e.g., 25-120 minutes) at 37°C.[18][20]

-

Agonist Stimulation: The plate is placed in a kinetic fluorescence plate reader (e.g., a FLIPR). A baseline fluorescence reading is taken before an orexin agonist (e.g., orexin-A) is automatically added to the wells at a concentration known to elicit a robust response (typically EC_80_).[8][20]

-

Signal Detection: The reader monitors the change in fluorescence intensity in real-time immediately following agonist addition.[21]

-

Data Analysis: The peak fluorescence response is measured for each concentration of this compound. These data are used to generate a dose-response curve, from which the IC_50_ value is calculated, representing the concentration of this compound required to inhibit 50% of the agonist-induced calcium response.[18]

Conclusion

This compound is a potent, competitive dual orexin receptor antagonist that prevents the activation of OX1R and OX2R. Its primary mechanism of action is the blockade of the Gq/PLC/Ca²⁺ signaling pathway, a cornerstone of orexin-mediated neuronal excitation. Its unique slow dissociation kinetics, especially from OX2R, results in prolonged receptor blockade and is a defining feature of its pharmacological profile. While its development was halted, this compound remains a critical reference compound for the field, having paved the way for a new class of insomnia therapeutics by validating the orexin system as a viable drug target.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. fiercebiotech.com [fiercebiotech.com]

- 3. gsk.com [gsk.com]

- 4. An Update on Dual Orexin Receptor Antagonists and Their Potential Role in Insomnia Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Dual Orexin Receptor Antagonist this compound Induces Sleep and Decreases Orexin-Induced Locomotion by Blocking Orexin 2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. cegee.org [cegee.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Biochemical and electrophysiological characterization of this compound, a dual orexin 1 receptor (OX1)/orexin 2 receptor (OX2) antagonist: comparison with selective OX1 and OX2 antagonists PMID: 19542319 | MedChemExpress [medchemexpress.eu]

- 10. research.monash.edu [research.monash.edu]

- 11. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Dual Orexin/Hypocretin Receptor Antagonist, this compound, in the Ventral Tegmental Area Attenuates Ethanol Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases [frontiersin.org]

- 15. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Machine learning models to predict ligand binding affinity for the orexin 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. bu.edu [bu.edu]

- 20. researchgate.net [researchgate.net]

- 21. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

The Impact of Almorexant on Sleep Architecture in Preclinical Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Almorexant, a dual orexin receptor antagonist (DORA), has been a pivotal tool in understanding the role of the orexin system in sleep-wake regulation. By competitively blocking both orexin 1 (OX1R) and orexin 2 (OX2R) receptors, this compound effectively promotes sleep by attenuating the wake-promoting signals of orexin neuropeptides. This in-depth technical guide synthesizes findings from key preclinical studies in various animal models, presenting quantitative data on its effects on sleep architecture, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows. The evidence strongly indicates that this compound's sleep-promoting effects are primarily mediated through the antagonism of OX2R, leading to a dose-dependent increase in both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep, while concurrently reducing wakefulness.

Core Mechanism of Action: Orexin Signaling and its Antagonism by this compound

The orexin system is a key regulator of arousal and wakefulness. Orexin A and Orexin B, neuropeptides produced in the lateral hypothalamus, bind to OX1R and OX2R, which are G-protein coupled receptors, to promote wakefulness.[1] this compound functions as a competitive antagonist at both of these receptors, thereby inhibiting the downstream signaling cascades that lead to neuronal excitation and arousal.[1]

The binding of orexins to their receptors activates multiple G-protein subtypes, including Gq/11, Gi/o, and Gs.[1][2] The primary pathway for orexin-induced neuronal excitation is believed to be through the Gq/11 pathway, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3] These events ultimately result in the depolarization of the neuron and an increase in its firing rate, promoting a state of wakefulness. This compound, by blocking the initial binding of orexins, prevents the initiation of this signaling cascade.

Quantitative Effects of this compound on Sleep Architecture

This compound has been demonstrated to dose-dependently alter sleep architecture across various animal models. The primary effects observed are a decrease in wakefulness and a corresponding increase in both NREM and REM sleep.

Rodent Models (Mice and Rats)

In C57BL/6J mice, oral administration of this compound at doses of 25, 100, and 300 mg/kg at the beginning of the dark (active) phase resulted in a significant and dose-dependent reduction in time spent awake and an increase in both NREM and REM sleep.[4] Notably, the sleep-promoting effects of this compound were absent in mice lacking both OX1R and OX2R, confirming its on-target mechanism.[4][5] Further studies in knockout mice revealed that this compound was effective in inducing sleep in mice lacking OX1R but not in those lacking OX2R, indicating that antagonism of OX2R is sufficient for its hypnotic effects.[4][5]

| Animal Model | Dose (mg/kg, p.o.) | Change in Wakefulness | Change in NREM Sleep | Change in REM Sleep | Citation(s) |

| C57BL/6J Mice | 25 | ↓ | ↑ | ↑ | [4] |

| 30 | ↓ (from 94% to 78%) | ↑ (from 5.8% to 18.7%) | ↑ (from 0.5% to 3%) | [6] | |

| 100 | ↓ (from 94% to 63%) | ↑ (from 5.8% to 26.7%) | ↑ (from 0.5% to 6.4%) | [4][6] | |

| 300 | ↓↓ | ↑↑ | ↑↑ | [4] | |

| Sprague Dawley Rats | 30 - 300 | ↓ | ↑ | ↑ | [7] |

Table 1: Summary of this compound's Dose-Dependent Effects on Sleep Stages in Rodents.

Canine Models

In dogs, this compound has also been shown to promote sleep without inducing cataplexy, a hallmark of narcolepsy which is associated with orexin deficiency.[8] This suggests that acute pharmacological blockade of orexin signaling is distinct from the chronic loss of orexin neurons.

| Animal Model | Dose | Change in Wakefulness | Change in NREM Sleep | Change in REM Sleep | Citation(s) |

| Dogs | Not specified | ↓ | ↑ | ↑ | [9] |

Table 2: General Effects of this compound on Sleep in a Canine Model.

Non-Human Primate Models (Rhesus Monkeys)

Studies in rhesus monkeys have demonstrated that this compound can effectively counteract the sleep-disrupting effects of stimulants like methamphetamine.[10] Administration of this compound, either as a pretreatment or as an evening treatment following methamphetamine exposure, dose-dependently improved sleep parameters.[10]

| Animal Model | Dose (mg/kg, i.m.) | Key Finding | Citation(s) |

| Rhesus Monkeys | 1, 3, 10 | Dose-dependently improved methamphetamine-induced sleep impairment. | [10] |

Table 3: Effects of this compound on Methamphetamine-Induced Sleep Disruption in Rhesus Monkeys.

Detailed Experimental Protocols

The following sections outline the typical methodologies employed in preclinical studies evaluating the effects of this compound on sleep architecture.

Surgical Implantation of EEG/EMG Electrodes in Rodents

A standardized surgical procedure is essential for obtaining high-quality electrophysiological recordings.

-

Anesthesia and Analgesia: Rats or mice are anesthetized with an appropriate agent, such as a ketamine/xylazine cocktail (e.g., 90 mg/kg ketamine and 9 mg/kg xylazine, IP) or isoflurane.[11] Pre- and post-operative analgesics (e.g., buprenorphine, 0.05 mg/kg, SC) are administered to minimize pain and distress.[4]

-

Stereotaxic Surgery: The animal is placed in a stereotaxic frame.[11] The skull is exposed, and small burr holes are drilled for the placement of EEG electrodes.

-

Electrode Placement: Stainless-steel screw electrodes are threaded into the burr holes to make contact with the dura mater over specific cortical areas (e.g., frontal and parietal cortices).[4] For EMG recordings, multi-stranded stainless-steel wires are inserted into the nuchal (neck) muscles.[4]

-

Headmount Assembly: The electrode wires are connected to a small pedestal connector, which is then secured to the skull using dental acrylic.[4]

-

Recovery: Animals are allowed to recover for at least one week post-surgery before any experimental procedures begin.[11]

Sleep Recording and Analysis

-

Habituation: Animals are habituated to the recording chambers and tethered recording cables for several days before data collection to minimize stress-induced artifacts.[11]

-

Data Acquisition: EEG and EMG signals are amplified, filtered (e.g., 0.3-30 Hz for EEG, 30-300 Hz for EMG), and digitized using a polysomnography system.[11] Recordings are typically continuous for 24 hours.

-

Sleep Scoring: The recorded data is segmented into epochs (e.g., 10 seconds), and each epoch is manually or automatically scored as one of three vigilance states:

-

Wakefulness: Characterized by low-amplitude, high-frequency EEG and high-amplitude EMG activity.

-

NREM Sleep: Characterized by high-amplitude, low-frequency (delta) EEG waves and reduced EMG activity.

-

REM Sleep: Characterized by low-amplitude, high-frequency (theta) EEG and muscle atonia (very low EMG activity).

-

-

Data Analysis: Various sleep parameters are quantified, including total time spent in each vigilance state, sleep latency (time to the first episode of NREM or REM sleep), and the number and duration of sleep/wake bouts.

Drug Administration

This compound is typically formulated in a vehicle solution (e.g., a mixture of water, ethanol, and polyethylene glycol) and administered via oral gavage (p.o.) or intraperitoneal (i.p.) injection.[4] Dosing usually occurs at a specific time relative to the light-dark cycle, often at the beginning of the animal's active phase (dark period for nocturnal rodents).

Experimental Workflow and Logical Relationships

The evaluation of a novel sleep-modulating compound like this compound follows a structured experimental workflow.

Conclusion

Preclinical studies in animal models have robustly demonstrated that this compound effectively promotes sleep by antagonizing orexin receptors. The quantitative data consistently show a dose-dependent increase in both NREM and REM sleep, with a corresponding decrease in wakefulness. The primary mechanism of action is through the blockade of OX2R. The detailed experimental protocols outlined in this guide provide a framework for conducting rigorous preclinical evaluations of sleep-modulating compounds. The use of EEG/EMG recordings in surgically implanted animals remains the gold standard for assessing sleep architecture and provides the detailed data necessary for understanding the nuanced effects of novel therapeutics on sleep. The findings from studies on this compound have not only elucidated the critical role of the orexin system in maintaining wakefulness but have also paved the way for the development of a new class of insomnia treatments.

References

- 1. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]

- 3. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. cegee.org [cegee.org]

- 6. Dual orexin receptor antagonists increase sleep and cataplexy in wild type mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Dual orexin receptor antagonists show distinct effects on locomotor performance, ethanol interaction and sleep architecture relative to gamma-aminobutyric acid-A receptor modulators [frontiersin.org]

- 8. Orexin receptor antagonist-induced sleep does not impair the ability to wake in response to emotionally salient acoustic stimuli in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a dual orexin receptor antagonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The dual orexin receptor antagonist this compound blocks the sleep-disrupting and daytime stimulant effects of methamphetamine in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ndineuroscience.com [ndineuroscience.com]

The Discontinuation of Almorexant: A Technical Analysis of Safety Concerns in Late-Stage Clinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Almorexant, a first-in-class dual orexin receptor antagonist (DORA), showed considerable promise in early clinical trials for the treatment of primary insomnia. By targeting the orexin system, a key regulator of wakefulness, this compound offered a novel mechanism of action distinct from traditional hypnotic agents. Despite positive efficacy data from its Phase III clinical trial program, the development of this compound was abruptly discontinued in January 2011. This in-depth guide synthesizes the available scientific and clinical data to elucidate the core reasons behind this decision, focusing on the emergent safety concerns that ultimately halted its path to market.

Introduction: A Novel Approach to Insomnia

The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors OX1R and OX2R, plays a pivotal role in maintaining wakefulness and regulating the sleep-wake cycle. This compound was designed as a competitive antagonist at both orexin receptors, thereby promoting sleep by reducing wakeful drive. Early clinical studies demonstrated its efficacy in improving sleep onset and maintenance.

Efficacy Profile: Positive Results from Clinical Trials

This compound demonstrated dose-dependent efficacy in improving key sleep parameters in multiple clinical trials. The RESTORA I study, a key Phase III trial, met its primary endpoint, showing a statistically significant reduction in wake-after-sleep onset (WASO) compared to placebo.[1]

Table 1: Efficacy of this compound in a Proof-of-Concept Study

| Parameter | This compound 100 mg | This compound 200 mg | This compound 400 mg | Placebo |

| Change in Sleep Efficiency (%) | Statistically Significant Improvement | Statistically Significant Improvement | 14.4% (p<0.001) | - |

| Change in WASO (min) | Statistically Significant Reduction | Statistically Significant Reduction | -54 min (p<0.001) | - |

| Change in Latency to Persistent Sleep (min) | Not Statistically Significant | Not Statistically Significant | -18 min (p=0.02) | - |

Data from a proof-of-concept study in 161 patients with primary insomnia.

Table 2: Efficacy of this compound in the RESTORA I (NCT00608985) Phase III Trial

| Parameter | This compound 200 mg vs. Placebo (Start of Treatment) | This compound 200 mg vs. Placebo (End of Treatment) |

| Median Change in Objective WASO (min) | -26.8 (p<0.0001) | -19.5 (p<0.0001) |

| Change in Objective Total Sleep Time (TST) | Statistically Significant Increase (p<0.0001) | Statistically Significant Increase (p<0.0001) |

| Change in Subjective WASO | - | Statistically Significant Decrease (p=0.0006) |

This study enrolled 709 adult patients with chronic primary insomnia.[2]

The Core Reason for Discontinuation: Emergent Safety Concerns

Despite the promising efficacy data, the clinical development of this compound was terminated due to an unfavorable "tolerability profile" that became apparent in longer-term Phase III studies.[3] While the initial press releases from developers Actelion and GlaxoSmithKline were not specific, subsequent scientific literature has clarified that the primary safety issue was related to hepatotoxicity.

Hepatic Safety Concerns

The key factor leading to the discontinuation of this compound's development was the observation of "abnormal elevated liver enzyme concentrations" in patients during long-term clinical trials.[4] Although specific quantitative data from these pivotal trials have not been publicly released, a dedicated clinical pharmacology study provided significant insights into the potential for liver-related adverse events.

This study investigated the pharmacokinetics of this compound in individuals with mild and moderate hepatic impairment. The results demonstrated a significant increase in drug exposure in these populations compared to individuals with normal liver function. This finding suggested that impaired liver function could lead to an accumulation of the drug, potentially increasing the risk of dose-dependent toxicity.

Table 3: Pharmacokinetic Parameters of this compound in Hepatic Impairment

| Parameter | Mild Hepatic Impairment vs. Healthy | Moderate Hepatic Impairment vs. Healthy |

| Geometric Mean Ratio of AUC0-∞ | 2.8 | 7.2 |

AUC0-∞ represents the total drug exposure over time.

This increased exposure in patients with pre-existing liver conditions raised significant concerns about the drug's safety in a broader patient population where undiagnosed mild hepatic impairment could be common.

Other Reported Adverse Events

While hepatic concerns were paramount, earlier clinical studies did report a dose-dependent increase in other adverse events.

Table 4: Common Adverse Events in a Proof-of-Concept Study

| Adverse Event | This compound 400 mg (%) | This compound 200 mg (%) | This compound 100 mg (%) | Placebo (%) |

| Dizziness | >10 | <10 | <10 | <5 |

| Nausea | >10 | <10 | <10 | <5 |

| Fatigue | >10 | <10 | <10 | <5 |

| Headache | >10 | <10 | <10 | >5 |

| Dry Mouth | >5 | <5 | <5 | <5 |

Incidence of adverse events reported by patients in a proof-of-concept study.

Experimental Protocols

Polysomnography (PSG) in RESTORA I (NCT00608985)

The primary efficacy endpoints in the RESTORA I trial were assessed using polysomnography, the gold standard for objective sleep measurement.

-

Procedure : Standard overnight PSG was conducted in a sleep laboratory at screening, baseline, and on specified treatment nights.

-

Parameters Measured :

-

Wake After Sleep Onset (WASO): Total time spent awake after sleep onset.

-

Total Sleep Time (TST): Total duration of sleep.

-

Latency to Persistent Sleep (LPS): Time from lights out to the first 10 consecutive minutes of sleep.

-

Sleep Stages: Time spent in N1, N2, N3 (slow-wave sleep), and REM sleep.

-

-

Scoring : Sleep stages were scored manually by certified technicians according to the standard Rechtschaffen and Kales criteria.

Safety Monitoring in Clinical Trials

Standard safety monitoring protocols were implemented across the clinical development program.

-

Adverse Event (AE) Reporting : All AEs were recorded at each study visit, and their severity and relationship to the study drug were assessed by the investigator.

-

Clinical Laboratory Tests : Blood and urine samples were collected at regular intervals to monitor hematology, clinical chemistry (including liver function tests such as ALT, AST, and bilirubin), and urinalysis.

-

Vital Signs and Physical Examinations : Regular monitoring of blood pressure, heart rate, respiratory rate, and body temperature, along with comprehensive physical examinations.

Visualizations

Orexin Signaling Pathway and this compound's Mechanism of Action

Caption: this compound blocks orexin receptors, inhibiting wakefulness.

This compound Clinical Trial Workflow

Caption: Overview of the this compound clinical trial process.

Logical Flow to Discontinuation

Caption: Decision pathway leading to this compound's discontinuation.

Conclusion

The discontinuation of this compound's clinical development serves as a critical case study in the pharmaceutical industry. Despite a novel mechanism of action and positive efficacy results, the emergence of a significant safety signal—specifically, the potential for hepatotoxicity—led to the termination of the program. The decision underscores the paramount importance of a favorable risk-benefit profile for any new therapeutic agent, particularly for non-life-threatening conditions such as primary insomnia. While this compound itself did not reach the market, the research and clinical data generated were instrumental in paving the way for the successful development of subsequent dual orexin receptor antagonists with improved safety profiles.

References

- 1. pharmatimes.com [pharmatimes.com]

- 2. gsk.com [gsk.com]

- 3. Formulation development for the orexin receptor antagonist this compound: assessment in two clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy and safety of this compound in adult chronic insomnia: a randomized placebo-controlled trial with an active reference - PubMed [pubmed.ncbi.nlm.nih.gov]

Almorexant: A Technical Guide to its Potential Applications Beyond Insomnia

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Almorexant, a dual orexin receptor antagonist (DORA), was one of the first compounds in its class to be extensively studied for the treatment of insomnia. While its development for this indication was discontinued, the wealth of preclinical and early clinical data generated provides a valuable foundation for exploring its therapeutic potential in a range of other neurological and psychiatric disorders. The orexin system, comprising orexin-A and orexin-B peptides and their receptors, OX1R and OX2R, is a key regulator of not only wakefulness but also of reward processing, stress responses, and mood. This technical guide provides an in-depth overview of the existing research on this compound's potential applications beyond insomnia, with a focus on depression, anxiety, and addiction.

Core Pharmacology of this compound

This compound functions as a competitive antagonist at both the orexin-1 (OX1) and orexin-2 (OX2) receptors, thereby blocking the wake-promoting and excitatory actions of the endogenous orexin peptides. The affinity and potency of this compound at these receptors are critical to understanding its pharmacological effects.

| Parameter | Human OX1 Receptor (hOX1R) | Human OX2 Receptor (hOX2R) | Reference |

| IC50 (nM) | 13 | 8 | [1] |

| IC50 (nM) - Orexin-A induced Ca2+ release | 191 ± 12 | - | [2] |

| IC50 (nM) - Orexin-B induced Ca2+ release | - | 332 ± 13 | [2] |

| Ki (nM) | 8.0 ± 0.1 (pKi) | - | [3] |

| Kd (nM) | 1.3 | 0.17 | [4] |

Table 1: In Vitro Binding Affinities and Potency of this compound

Potential Therapeutic Application in Major Depressive Disorder

Preclinical evidence suggests that the orexin system is dysregulated in depressive states and that blockade of orexin receptors may exert antidepressant-like effects.

Experimental Model: Unpredictable Chronic Mild Stress (UCMS) in Mice

The UCMS model is a widely used paradigm to induce a depressive-like phenotype in rodents, characterized by anhedonia (a core symptom of depression), which is assessed by a decrease in sucrose preference.

-

Animal Model: Adult male mice are typically used.

-

Housing: Mice are individually housed to increase the efficacy of the stressors.

-

Stress Regimen: For a period of 2 to 9 weeks, mice are subjected to a variable sequence of mild stressors, with one stressor applied per day.[5] The unpredictability of the stressor is crucial to prevent habituation.

-

Examples of Stressors:

-

Cage tilt (45°) for 12-16 hours.

-

Reversed light/dark cycle for 12-24 hours.

-

Food or water deprivation for 12-24 hours.

-

Forced swimming in cool water (18°C) for 5 minutes.

-

Exposure to a predator odor (e.g., soiled bedding from a rat) for 15-30 minutes.

-

Confinement in a small, tight tube for 1-2 hours.

-

White noise or strobe lighting for 1-2 hours.

-

-

-

Drug Administration: Following an initial period of stress (e.g., 2-3 weeks) to induce the depressive-like phenotype, animals receive daily administration of this compound or a control substance (vehicle or a standard antidepressant like fluoxetine).

-

Behavioral Assessment: The primary outcome measure is the sucrose preference test, which is conducted periodically throughout the stress and treatment period.

-

Habituation: Prior to the test, mice are habituated to drinking from two bottles, one containing water and the other a 1% sucrose solution.

-

Testing: After a period of food and water deprivation (e.g., 4-12 hours), mice are presented with two pre-weighed bottles, one with water and one with 1% sucrose solution, for a set duration (e.g., 1-24 hours).

-

Measurement: The amount of liquid consumed from each bottle is determined by weighing the bottles before and after the test.

-

Calculation: Sucrose preference is calculated as: (Weight of sucrose solution consumed / (Weight of sucrose solution consumed + Weight of water consumed)) x 100%.

Experimental Workflow: Unpredictable Chronic Mild Stress (UCMS) Model

Caption: Workflow of the Unpredictable Chronic Mild Stress (UCMS) experiment.

Potential Therapeutic Application in Anxiety Disorders

The orexin system is implicated in the regulation of fear and anxiety, suggesting that orexin receptor antagonists may have anxiolytic properties.

Experimental Model: Elevated Plus Maze (EPM)

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.

-

Apparatus: The maze consists of four arms (e.g., 50 cm long x 10 cm wide) arranged in a plus shape and elevated above the floor (e.g., 50 cm). Two opposite arms are enclosed by high walls (e.g., 40 cm), while the other two are open.[6]

-

Animal Placement: The animal is placed in the center of the maze, facing one of the open arms.

-

Testing: The animal is allowed to freely explore the maze for a fixed period, typically 5 minutes.

-

Data Collection: The session is recorded by a video camera, and software is used to track the animal's movement. Key parameters measured include:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

-

Interpretation: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

One study reported that this compound did not significantly affect behavior in the elevated plus maze, in contrast to the anxiolytic diazepam.[7] However, it did reduce fear-potentiated startle, another measure of anxiety.[7]

| Treatment | Dose (mg/kg) | Effect on Time in Open Arms | Reference |

| This compound | 30-300 | No significant effect | [7] |

| Diazepam | 1-10 | Anxiolytic-like effects | [7] |

Table 2: Effects of this compound in the Elevated Plus Maze

Experimental Workflow: Elevated Plus Maze (EPM) Test

Caption: Workflow of the Elevated Plus Maze (EPM) experiment.

Potential Therapeutic Application in Addiction

The orexin system plays a crucial role in reward-seeking behavior and relapse, making it a promising target for the treatment of substance use disorders.

Experimental Model: Ethanol Self-Administration

This operant conditioning paradigm is used to study the reinforcing properties of alcohol and the motivation of animals to consume it.

-

Animal Model: Rats are commonly used for this paradigm.

-

Surgical Implantation: Animals are surgically implanted with an intravenous catheter to allow for the self-administration of ethanol.

-

Operant Chambers: The experiments are conducted in operant conditioning chambers equipped with two levers.

-

Training: Rats are trained to press one "active" lever to receive an infusion of an ethanol solution (e.g., 20%), while pressing the other "inactive" lever has no consequence.

-

Testing: Once a stable baseline of ethanol self-administration is established, the effects of this compound are assessed. The drug is administered systemically or directly into specific brain regions (e.g., the ventral tegmental area - VTA) prior to the self-administration session.

-

Data Analysis: The primary dependent variable is the number of presses on the active lever. The number of inactive lever presses serves as a control for general motor activity.

Systemic administration of this compound has been shown to significantly reduce ethanol self-administration in rats.[2]

| This compound Dose (mg/kg, systemic) | Mean Active Lever Presses (± SEM) | p-value vs. Vehicle | Reference |

| Vehicle | 45 ± 5 | - | [2] |

| 15 | 20 ± 3 | < 0.001 | [2] |

| 30 | 15 ± 2 | < 0.001 | [2] |

Table 3: Effect of Systemic this compound on Ethanol Self-Administration in Rats

Intra-VTA microinfusions of this compound also dose-dependently decreased ethanol self-administration.[2]

| This compound Dose (µ g/side , intra-VTA) | Mean Active Lever Presses (± SEM) | p-value vs. Vehicle | Reference |

| Vehicle | 35 ± 4 | - | [2] |

| 10 | 25 ± 3 | < 0.05 | [2] |

| 15 | 20 ± 2 | < 0.01 | [2] |

| 30 | 18 ± 2 | < 0.001 | [2] |

Table 4: Effect of Intra-VTA this compound on Ethanol Self-Administration in Rats

Experimental Workflow: Ethanol Self-Administration Paradigm

Caption: Workflow of the Ethanol Self-Administration experiment.

Orexin Receptor Signaling Pathways

The therapeutic effects of this compound are mediated through the blockade of downstream signaling cascades initiated by the binding of orexin peptides to their G-protein coupled receptors.

Canonical Orexin Signaling Pathway

Caption: Simplified canonical signaling pathway of orexin receptors and the inhibitory action of this compound.

Conclusion

The preclinical data for this compound strongly suggest that its therapeutic potential extends beyond the treatment of insomnia. The consistent findings in animal models of depression, anxiety, and addiction highlight the critical role of the orexin system in regulating mood and motivated behaviors. While the clinical development of this compound was halted, the insights gained from its investigation provide a solid rationale for the continued exploration of dual orexin receptor antagonists in these and other psychiatric and neurological conditions. Further research, including well-controlled clinical trials, is warranted to fully elucidate the therapeutic utility of this class of compounds in these new indications. This technical guide serves as a comprehensive resource for scientists and researchers dedicated to advancing the field of neuropsychopharmacology and developing novel treatments for these challenging disorders.

References

- 1. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Dual Orexin/Hypocretin Receptor Antagonist, this compound, in the Ventral Tegmental Area Attenuates Ethanol Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemical and electrophysiological characterization of this compound, a dual orexin 1 receptor (OX1)/orexin 2 receptor (OX2) antagonist: comparison with selective OX1 and OX2 antagonists PMID: 19542319 | MedChemExpress [medchemexpress.eu]

- 5. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]

- 7. The brain orexin system and this compound in fear-conditioned startle reactions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Almorexant: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Almorexant (development code ACT-078573) is a potent and competitive dual orexin receptor antagonist, targeting both orexin 1 (OX1) and orexin 2 (OX2) receptors.[1][2] It was initially developed for the treatment of insomnia. This technical guide provides an in-depth overview of the chemical structure, enantioselective synthesis, and key experimental data related to this compound. The information presented is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Structure and Properties

This compound is a tetrahydroisoquinoline derivative.[3] Its systematic IUPAC name is (2R)-2-[(1S)-6,7-dimethoxy-1-{2-[4-(trifluoromethyl)phenyl]ethyl}-3,4-dihydroisoquinolin-2(1H)-yl]-N-methyl-2-phenylacetamide.[1][4]

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2R)-2-[(1S)-6,7-dimethoxy-1-{2-[4-(trifluoromethyl)phenyl]ethyl}-3,4-dihydroisoquinolin-2(1H)-yl]-N-methyl-2-phenylacetamide | [1][4] |

| Chemical Formula | C₂₉H₃₁F₃N₂O₃ | [1][4] |

| Molecular Weight | 512.573 g/mol | [1][4] |

| CAS Number | 871224-64-5 | [5][6] |

| Development Code | ACT-078573 | [1][2] |

| Appearance | White solid | N/A |

| Solubility | Soluble in DMSO | [7] |

Synthesis of this compound

The synthesis of this compound involves the construction of a chiral tetrahydroisoquinoline core, which is a common scaffold in medicinal chemistry. The enantioselective synthesis is crucial for its pharmacological activity. Key strategies for the synthesis of the tetrahydroisoquinoline ring system include the Bischler-Napieralski and Pictet-Spengler reactions.[4][6][8][9][10]

A reported enantioselective synthesis of this compound utilizes an iridium-catalyzed intramolecular allylic amidation as a key step to establish the stereochemistry of the tetrahydroisoquinoline core.[1]

Logical Workflow for this compound Synthesis

Caption: Logical workflow for the synthesis of this compound.

Key Synthetic Steps

-

Formation of the Tetrahydroisoquinoline Core : The synthesis often begins with a β-arylethylamine derivative which undergoes cyclization.

-

Bischler-Napieralski Reaction : This involves the cyclization of a β-arylethylamide using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline.[6][9]

-

Pictet-Spengler Reaction : This reaction condenses a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to yield a tetrahydroisoquinoline.[10][11][12]

-

-

Enantioselective Synthesis : A specific enantioselective route involves:

-

Iridium-Catalyzed Intramolecular Asymmetric Allylic Amidation : This key step establishes the desired stereocenter in the tetrahydroisoquinoline ring system with high enantioselectivity.[1]

-

Oxidative Heck Reaction : This is used to introduce further substitution on the molecule.[1]

-

Diimide Reduction : A subsequent reduction step is performed.[1]

-

-

Coupling : The synthesized chiral tetrahydroisoquinoline core is then coupled with the N-methyl-2-phenylacetamide moiety to yield the final this compound molecule.

Mechanism of Action and Signaling Pathway

This compound functions as a dual antagonist of the OX1 and OX2 orexin receptors.[2] The orexin system is a key regulator of wakefulness.[13] By blocking the binding of the endogenous neuropeptides, orexin-A and orexin-B, to these receptors, this compound suppresses wake-promoting signals.

The primary downstream effect of orexin receptor activation is an increase in intracellular calcium concentration ([Ca²⁺]i).[2] this compound competitively inhibits this orexin-induced intracellular calcium mobilization.[2]

Signaling Pathway of this compound's Action

Caption: Orexin signaling pathway and the inhibitory action of this compound.

Quantitative Data

The affinity of this compound for the orexin receptors has been characterized by various in vitro assays.

Table 2: Receptor Binding and Functional Antagonist Activity of this compound

| Parameter | Receptor | Value (nM) | Reference |

| Ki | OX1 | 1.3 | [5][7] |

| OX2 | 0.17 | [5][7] | |

| IC₅₀ | OX1 | 6.6 | [8] |

| OX2 | 3.4 | [8] | |

| Kd | OX1 | 1.3 | [6] |

| OX2 | 0.17 | [6] |

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity (Ki) of this compound to the OX1 and OX2 receptors.[14][15][16]

Objective: To measure the displacement of a radiolabeled ligand from the orexin receptors by this compound.

Materials:

-

Membrane preparations from cells expressing human OX1 or OX2 receptors.

-

Radioligand (e.g., [³H]-Almorexant or another suitable orexin receptor radioligand).

-

This compound (unlabeled).

-

Assay buffer.

-

96-well filter plates.

-

Scintillation counter.

Methodology:

-

Incubation: In a 96-well plate, incubate the receptor membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

-

Equilibrium: Allow the binding to reach equilibrium (e.g., incubate for 1.5 hours at room temperature).[17]

-

Filtration: Rapidly filter the incubation mixture through a glass fiber filter plate to separate bound from free radioligand. The receptors and bound radioligand are retained on the filter.[14]

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displaced against the concentration of this compound. Calculate the IC₅₀ value, which is the concentration of this compound that displaces 50% of the radioligand. The Ki value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay (General Protocol)

This functional assay measures the ability of this compound to antagonize orexin-A-induced increases in intracellular calcium.[18][19]

Objective: To determine the functional antagonist potency (IC₅₀) of this compound.

Materials:

-

CHO-K1 cells stably expressing human OX1 or OX2 receptors.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or Fluo-4 AM).[7][20]

-

Orexin-A (agonist).

-

This compound.

-

Assay buffer.

-

Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.

Methodology:

-

Cell Plating: Seed the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.[7]

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution (e.g., for 45 minutes at 37°C).[7]

-

Washing: Wash the cells with assay buffer to remove excess dye.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.

-

Stimulation: Add a fixed concentration of the agonist, orexin-A, to the wells to stimulate the receptors.

-

Measurement: Measure the change in fluorescence intensity over time using a FLIPR. The increase in fluorescence corresponds to the increase in intracellular calcium.

-

Data Analysis: Plot the orexin-A-induced fluorescence response against the concentration of this compound. Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the maximum response to orexin-A.

Conclusion

This compound is a well-characterized dual orexin receptor antagonist with a complex chiral structure. Its synthesis has been achieved through enantioselective methods, highlighting the importance of stereochemistry for its biological activity. The mechanism of action, involving the blockade of orexin-induced calcium signaling, is well-established. The quantitative data on its receptor affinity demonstrate its high potency. The provided experimental protocols offer a foundation for further research and development of novel orexin receptor modulators. Despite its development being discontinued due to safety concerns, this compound remains an important tool compound for studying the orexin system and a key reference in the development of subsequent orexin receptor antagonists.[1][2]

References

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 5. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bischler-Napieralski Reaction [organic-chemistry.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. organicreactions.org [organicreactions.org]

- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 11. jk-sci.com [jk-sci.com]

- 12. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds [mdpi.com]

- 13. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 17. pa2online.org [pa2online.org]

- 18. Characterization of recombinant human orexin receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 20. agilent.com [agilent.com]

The Pharmacodynamics of Almorexant: A Technical Overview in Healthy Volunteers

For Researchers, Scientists, and Drug Development Professionals

Almorexant, a dual orexin receptor antagonist, represents a novel pharmacological approach to the management of sleep disorders. By competitively blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R, this compound modulates the sleep-wake cycle.[1][2][3] This technical guide synthesizes the key pharmacodynamic findings of this compound in healthy volunteers, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism and effects.

Core Pharmacodynamic Effects

Clinical studies in healthy volunteers have demonstrated that this compound dose-dependently modulates sleep architecture and alertness. The primary pharmacodynamic effects observed include an increase in sleep efficiency and a reduction in latency to persistent sleep.[4][5] Furthermore, this compound has been shown to impact next-day performance and vigilance, particularly at higher doses.[6][7]

Signaling Pathway of this compound

This compound exerts its effects by antagonizing the orexin system, which is pivotal in maintaining wakefulness. The following diagram illustrates the signaling pathway.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative pharmacodynamic and pharmacokinetic parameters of this compound observed in healthy volunteers across various studies.

Table 1: Pharmacokinetic Profile of Single-Dose this compound in Healthy Volunteers

| Parameter | Value | Reference |

| Median Time to Maximum Concentration (Tmax) | ~1.5 hours | [6] |

| Distribution Half-life | ~1.6 hours | [6] |

| Terminal Half-life | ~32 hours | [6] |

| Absolute Oral Bioavailability | 11.2% | [3] |

Table 2: Effects of this compound on Polysomnography (PSG) in Healthy Volunteers

| Parameter | Dose | Change vs. Placebo | Reference |

| Sleep Efficiency (SE) | 400 mg | +14.4% | [4][5] |

| Latency to Persistent Sleep (LPS) | 400 mg | -18 minutes | [4][5] |

| Wake After Sleep Onset (WASO) | 400 mg | -54 minutes | [4][5] |

| Latency to REM Sleep | Dose-dependent decrease | - | [4] |

| Time in Stage 1 Sleep | 400 mg | Decreased | [4] |

| Time in Stage 2, 3, 4, and REM Sleep | 400 mg | Increased | [4] |

Table 3: Effects of this compound on Psychomotor Performance in Healthy Volunteers

| Parameter | Dose | Effect | Reference |

| Saccadic Peak Velocity | 400 mg | Decrease | [6] |

| Adaptive Tracking Performance | 400 mg | Decrease | [6] |

| Body Sway | 400 mg | Increase | [6] |

| Subjective Alertness | Dose-dependent decrease | - | [6] |

| Visuomotor Coordination | 200 mg | Reduced | [8] |

| Postural Stability | 200 mg | Reduced | [8] |

Experimental Protocols

The clinical assessment of this compound's pharmacodynamics in healthy volunteers has involved rigorous, well-controlled study designs.

Ascending Single-Dose Study in Healthy Elderly Subjects

-

Study Design: A double-blind, placebo- and active-controlled, ascending single-dose study.[6]

-

Participants: Healthy elderly male and female subjects.[6]

-

Dosing: Separate groups of 12 subjects received single morning doses of 100 mg, 200 mg, or 400 mg of this compound, placebo, or zolpidem 10 mg in an 8:2:2 ratio.[6]

-

Pharmacokinetic Sampling: Blood samples were collected at predose and at various time points post-dose to determine the pharmacokinetic profile.[3]

-

Pharmacodynamic Assessments:

The workflow for such a clinical trial is depicted below.

Multiple-Dose Study in Healthy Subjects

-

Study Design: A placebo-controlled study with ascending multiple doses.[7]

-

Participants: Healthy subjects with a 1:1 sex ratio.[7]

-

Dosing: Subjects received daily doses of 100 mg, 200 mg, 400 mg, or 1000 mg of this compound or placebo in the morning for four days, followed by two days of evening administration.[7]

-

Pharmacodynamic Assessments:

Logical Relationships of this compound's Effects

The administration of this compound initiates a cascade of effects, from receptor blockade to observable changes in sleep and performance.

Safety and Tolerability

In healthy volunteers, this compound was generally well-tolerated. The most frequently reported adverse events were somnolence and fatigue, which are expected pharmacodynamic effects for a sleep-promoting compound.[6] Other reported adverse events included headache and nausea.[6] Muscular weakness was noted at a higher incidence with the highest dose of 400 mg.[6] Importantly, no narcolepsy or cataplexy events were reported in these studies.[4] A 4-week study in healthy male subjects showed no adverse effects on ophthalmological variables, spermatogenesis, or hormonal levels.[9]

Conclusion

The pharmacodynamic profile of this compound in healthy volunteers is characterized by its ability to promote sleep, as evidenced by objective polysomnography measures and subjective reports. These effects are a direct consequence of its antagonism of the orexin system. While demonstrating a favorable safety profile, dose-dependent effects on next-day performance warrant consideration. The data from these studies in healthy subjects have provided a solid foundation for investigating the therapeutic potential of this compound in patients with insomnia.[6]

References

- 1. academic.oup.com [academic.oup.com]

- 2. cegee.org [cegee.org]

- 3. Formulation development for the orexin receptor antagonist this compound: assessment in two clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. cris.technion.ac.il [cris.technion.ac.il]

- 6. Tolerability, pharmacokinetics, and pharmacodynamics of single-dose this compound, an orexin receptor antagonist, in healthy elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Orexin receptor antagonism: an ascending multiple-dose study with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic and pharmacodynamic interactions between this compound, a dual orexin receptor antagonist, and desipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigation of the effect of the dual orexin receptor antagonist this compound on ophthalmological, spermatogenic, and hormonal variables in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Phase Safety and Tolerability of Almorexant: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Almorexant (ACT-078573) emerged as a first-in-class dual orexin receptor antagonist (DORA) for the treatment of insomnia.[1][2] Its novel mechanism of action, targeting the orexin system's role in promoting wakefulness, positioned it as a promising alternative to traditional hypnotic agents.[1] This technical guide provides a comprehensive overview of the early-phase clinical studies that evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound. While the clinical development of this compound was discontinued due to side effects observed in long-term studies, the foundational data from its early trials remain a valuable resource for the ongoing development of orexin-targeting therapeutics.[2][3]

Mechanism of Action: Targeting the Orexin System

The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, is a key regulator of the sleep-wake cycle.[4] Orexin signaling promotes wakefulness; therefore, its antagonism is a logical approach to induce sleep.[1] this compound is a competitive antagonist of both OX1 and OX2 receptors, inhibiting the downstream signaling pathways, such as intracellular Ca2+ mobilization, that are triggered by orexin binding.[2][5] This dual antagonism was hypothesized to effectively promote the initiation and maintenance of sleep.[1]

Caption: this compound's mechanism of action as a dual orexin receptor antagonist.

Pharmacokinetics

Early-phase studies in healthy subjects and patients with insomnia characterized the pharmacokinetic profile of this compound.

Absorption and Distribution

Following oral administration, this compound is rapidly absorbed, with the time to maximum plasma concentration (Tmax) typically observed within 0.8 to 1.5 hours.[6][7] Plasma concentrations then decline quickly, reaching approximately 10-20% of the maximum concentration within 8 hours.[6][7] this compound is a lipophilic compound with a high log P-value, and its absolute oral bioavailability is reported to be 11.2%, likely due to extensive first-pass metabolism.[7]

Metabolism and Elimination

This compound undergoes significant metabolism, and studies in individuals with hepatic impairment showed that exposure to the drug increased with the severity of the condition, suggesting that dose adjustments would be necessary in this population.[8] The terminal half-life of this compound is approximately 32 hours.[6]

Table 1: Summary of this compound Pharmacokinetic Parameters in Healthy Elderly Subjects

| Parameter | Value |

| Median Tmax (hours) | 1.5 |

| Distribution Half-life (hours) | 1.6 |

| Terminal Half-life (hours) | 32 |

Data from a single-dose study in healthy elderly subjects.[6]

Safety and Tolerability

Across early-phase clinical trials, this compound was generally well-tolerated at the doses studied.

Adverse Events

The most frequently reported adverse events were consistent with the drug's intended sleep-promoting effects and included somnolence, fatigue, and headache.[6][7] Muscular weakness was noted at a higher incidence with the 400 mg dose in one study.[6] Importantly, no evidence of cataplexy, a sudden loss of muscle tone associated with narcolepsy, was observed in these early human studies.[1] In a study in adults with chronic primary insomnia, the adverse events reported with this compound were similar to those with placebo.[9]

Table 2: Common Adverse Events Reported in Early-Phase this compound Studies

| Adverse Event | Reported in Studies |

| Somnolence | Yes[6][7] |

| Fatigue | Yes[6][7] |

| Headache | Yes[6][7] |

| Nausea | Yes[6] |

| Muscular Weakness (at higher doses) | Yes[6] |

Next-Day Performance

A key consideration for any hypnotic medication is its effect on next-day performance. Early studies with this compound suggested minimal residual effects. Objective pharmacodynamic tests showed decreases in saccadic peak velocity and adaptive tracking performance, as well as increases in body sway, particularly at the 400 mg dose.[6] However, this compound did not appear to have an effect on mood, calmness, or subjective perception.[6] Furthermore, studies indicated no impairment in next-day performance.[3][9]

Pharmacodynamics and Efficacy

The pharmacodynamic effects of this compound on sleep parameters were evaluated in several early-phase studies.

Effects on Sleep Architecture

In a proof-of-concept study in patients with primary insomnia, this compound demonstrated dose-dependent improvements in sleep efficiency.[3][10] The study, which tested doses ranging from 100 mg to 400 mg, found that the 400 mg dose was associated with a mean of 411.8 minutes of sleep compared to 342.1 minutes with placebo.[10] this compound was also shown to reduce the latency to persistent sleep (LPS) and wake-after-sleep onset (WASO).[3] Polysomnography data revealed that this compound increased the time spent in sleep stages S2, S3, S4, and REM sleep.[10]

Table 3: Efficacy of this compound in Elderly Patients with Primary Insomnia (Treatment Effect vs. Placebo)

| Dose | Mean Reduction in WASO (minutes) | Mean Increase in Total Sleep Time (minutes) | Reduction in Latency to Persistent Sleep (minutes) |

| 25 mg | 10.4 | 14.3 | Not significant |

| 50 mg | 19.2 | - | Not significant |

| 100 mg | 31.4 | - | Not significant |

| 200 mg | 46.5 | 55.1 | 10.2 |

Data from a randomized, controlled study in elderly patients with primary insomnia.[11]

Experimental Protocols

The early-phase evaluation of this compound involved several key studies with specific designs and methodologies.

Single Ascending Dose Study in Healthy Elderly Subjects

-

Design: Double-blind, placebo- and active-controlled, single-dose, ascending dose study.[6]

-

Population: Healthy elderly male and female subjects.[6]

-

Dosing: Separate groups of 12 subjects received single morning doses of 100 mg, 200 mg, or 400 mg of this compound, placebo, or zolpidem 10 mg in an 8:2:2 ratio.[6]

-

Assessments: Tolerability, pharmacokinetics, and objective and subjective pharmacodynamic measures.[6]

Dose-Finding Study in Elderly Patients with Primary Insomnia

-

Design: Prospective, randomized, double-blind, placebo-controlled, multicenter, five-period, five-way Latin square cross-over design.[11]

-

Population: Patients aged ≥65 years with primary insomnia.[11]

-

Dosing: Patients were randomized to one of 10 unique sequences of two-night treatments with oral this compound 25, 50, 100, or 200 mg, or placebo.[11]

-

Primary Efficacy Endpoint: Polysomnography (PSG)-determined mean wake time after sleep onset (WASO).[11]

Caption: Workflow of the dose-finding study in elderly patients with primary insomnia.

Conclusion

The early-phase clinical development of this compound provided crucial insights into the safety, tolerability, and efficacy of a dual orexin receptor antagonist for the treatment of insomnia. These studies established a generally favorable short-term safety profile, characterized its pharmacokinetic and pharmacodynamic properties, and demonstrated its sleep-promoting effects. Although the development of this compound was ultimately halted, the data generated from these initial trials have been instrumental in guiding the development of subsequent orexin receptor antagonists, contributing significantly to the evolution of novel therapeutics for sleep disorders.

References

- 1. This compound, a dual orexin receptor antagonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound for Treatment of Primary Insomnia - Clinical Trials Arena [clinicaltrialsarena.com]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. Tolerability, pharmacokinetics, and pharmacodynamics of single-dose this compound, an orexin receptor antagonist, in healthy elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Formulation development for the orexin receptor antagonist this compound: assessment in two clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Influence of mild and moderate liver impairment on the pharmacokinetics and metabolism of this compound, a dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. Dual Orexin Receptor Antagonist, this compound, in Elderly Patients With Primary Insomnia: A Randomized, Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Almorexant's Attenuation of Orexin-Induced Locomotion: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of almorexant on locomotor activity stimulated by orexin. This compound, a dual orexin receptor antagonist, has been a key tool in elucidating the role of the orexin system in arousal and sleep-wake regulation.[1] This document synthesizes key experimental findings, presents quantitative data in a structured format, details methodologies from pivotal studies, and provides visual representations of the underlying signaling pathways and experimental procedures.

Core Findings: this compound's Dose-Dependent Inhibition of Orexin-A-Induced Hyperactivity

This compound has been demonstrated to dose-dependently block the increase in locomotor activity induced by intracerebroventricular (ICV) administration of orexin-A.[2][3] Studies in murine models show that while lower doses of this compound can reduce baseline locomotor activity, higher doses are required to abolish the stimulatory effects of exogenous orexin-A.[2][4] This inhibitory action is primarily mediated through the antagonism of the orexin 2 receptor (OX2R).[5][6][7]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on both baseline and orexin-A-induced locomotor activity in C57BL/6 mice.

Table 1: Effect of this compound on Orexin-A-Induced Locomotion

| This compound Dose (mg/kg, oral) | Orexin-A Administration (3 µg, ICV) | Effect on Locomotion | Statistical Significance (Interaction) |

| Vehicle (0) | Yes | Significant increase in locomotor activity | F(1,21) = 4.40, p = 0.049 |

| 50 | Yes | Orexin-A still induced an increase in locomotion | F(1,19) = 4.33, p = 0.05 |

| 100 | Yes | Orexin-A-induced increase in locomotion was blocked | F(1,21) = 0.06, p = 0.81 |

| 200 | Yes | Orexin-A-induced increase in locomotion was blocked | F(1,18) = 0.51, p = 0.48 |

Data synthesized from Mang et al., 2012.[2][3][4]

Table 2: Effect of this compound on Baseline Locomotor Activity

| This compound Dose (mg/kg, oral) | Effect on Baseline Locomotion vs. Vehicle | Statistical Significance (Pretreatment Effect) |

| 50 | Significant reduction | p < 0.05 |

| 100 | Significant reduction | p < 0.01 |

| 200 | Significant reduction | p < 0.01 |

Data synthesized from Mang et al., 2012.[2][4][8]

Experimental Protocols

The following methodologies are derived from studies investigating the interaction between this compound and orexin-induced locomotion.

Animal Models and Housing

-

Species: C57BL/6J mice, as well as knockout strains for orexin receptors (OX1R-/-, OX2R-/-, and OX1R-/-/OX2R-/-).[3][6]

-

Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Drug Administration

-

This compound: Administered orally (p.o.) at doses ranging from 50 to 200 mg/kg.[2][4] The vehicle control is typically a corresponding solution without the active compound.

-

Orexin-A: A standard dose of 3 µg is administered via intracerebroventricular (ICV) injection.[4][8] This method ensures direct action on the central nervous system. A vehicle-only ICV injection serves as the control.

Locomotor Activity Assessment

-

Apparatus: Open-field arenas are commonly used to measure spontaneous locomotor activity.

-

Procedure:

-

Mice are habituated to the testing environment for a period of 30 minutes.[4][9]

-

Baseline locomotor activity is recorded for 30 minutes following habituation.[4][9]

-

This compound or vehicle is administered orally.

-

After a set pretreatment time (e.g., 30 minutes), orexin-A or its vehicle is administered via ICV injection.

-

Locomotor activity is then recorded for a subsequent period, typically 75 minutes, to capture the full effect of the orexin-A administration.[4][8]

-

-

Data Analysis: The total distance traveled is the primary endpoint. Statistical analyses, such as ANOVA, are used to determine the significance of the effects of drug treatments and their interaction.[2]

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental procedures.

The diagram above illustrates that orexin-A binds to both OX1 and OX2 receptors. While both receptors are involved in the broader orexinergic signaling, the activation of OX2R is the primary driver of increased locomotion.[5][6][7] this compound acts as an antagonist at both receptors, thereby blocking the downstream effect of orexin-A on locomotor activity.